1-Cyclohexyl-5-fluoro-2-methyl-1,3-benzodiazole chemical structure
1-Cyclohexyl-5-fluoro-2-methyl-1,3-benzodiazole chemical structure
An In-depth Technical Guide to 1-Cyclohexyl-5-fluoro-2-methyl-1,3-benzodiazole
Foreword: The Architectural Significance of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of therapeutic agents, earning them the designation of "privileged structures." The benzimidazole scaffold, a bicyclic system comprising fused benzene and imidazole rings, is a quintessential example of such a framework.[1] Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, making it a cornerstone in drug discovery.[2] This guide delves into a specific, thoughtfully substituted derivative: 1-Cyclohexyl-5-fluoro-2-methyl-1,3-benzodiazole .
The deliberate placement of each substituent on this core is a lesson in modern drug design. The fluorine atom at the 5-position is not merely a decorative addition; it is a strategic modification known to enhance metabolic stability, improve lipophilicity, and modulate electronic properties, often leading to enhanced binding affinity and a better pharmacokinetic profile.[3][4] The N-1 cyclohexyl group introduces significant steric bulk and increases the molecule's overall lipophilicity, influencing its solubility and ability to cross cellular membranes.[5] Finally, the methyl group at the 2-position completes the molecule, contributing to its specific three-dimensional shape.
This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of this compound. We will explore its structure, propose a robust synthetic pathway, predict its spectroscopic signature, and discuss its potential as a valuable building block for novel therapeutic agents.
Molecular Structure and Nomenclature
The compound, systematically named 1-Cyclohexyl-5-fluoro-2-methyl-1H-benzo[d]imidazole , possesses a defined architecture. The core is a benzimidazole ring system with numbering following established IUPAC conventions. The key substituents are:
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A cyclohexyl group attached to one of the imidazole nitrogen atoms (N-1).
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A fluorine atom at position 5 of the benzene ring.
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A methyl group at position 2 of the imidazole ring.
The alternative name, 1,3-benzodiazole, is also correct but less commonly used in contemporary literature.
Caption: Chemical structure of 1-Cyclohexyl-5-fluoro-2-methyl-1H-benzo[d]imidazole.
Proposed Synthetic Pathway
Overall Reaction Scheme: Step 1: Cyclocondensation 4-Fluoro-1,2-phenylenediamine + Acetic Acid → 5-Fluoro-2-methyl-1H-benzimidazole
Step 2: N-Alkylation 5-Fluoro-2-methyl-1H-benzimidazole + Cyclohexyl Bromide → 1-Cyclohexyl-5-fluoro-2-methyl-1H-benzimidazole
Caption: Proposed two-step synthesis workflow.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating, with clear checkpoints for characterization to ensure the integrity of intermediates and the final product.
Step 1: Synthesis of 5-Fluoro-2-methyl-1H-benzimidazole (Intermediate I)
This step utilizes the Phillips condensation method, a robust and widely used reaction for forming the benzimidazole ring.
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Reaction Setup: To a round-bottom flask, add 4-fluoro-1,2-phenylenediamine (1.0 eq) and 4M hydrochloric acid (4.0 eq). The acid protonates the diamine, making it soluble and activating it for the subsequent reaction.
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Reagent Addition: Add glacial acetic acid (1.2 eq). Acetic acid serves as both the reactant that provides the C2-methyl group and the carbon for cyclization.
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Cyclocondensation: Heat the mixture to reflux (approx. 100-110 °C) for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting diamine spot is consumed.
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Work-up and Isolation:
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Cool the reaction mixture to room temperature.
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Carefully neutralize the mixture by dropwise addition of concentrated ammonium hydroxide until the pH is approximately 8-9. This deprotonates the benzimidazole, causing it to precipitate.
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Collect the resulting solid precipitate by vacuum filtration.
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Wash the crude product with cold water to remove inorganic salts.
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Recrystallize the solid from an ethanol/water mixture to yield pure 5-fluoro-2-methyl-1H-benzimidazole as a solid.
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Validation: Confirm the structure of the intermediate using ¹H NMR, ¹³C NMR, and Mass Spectrometry before proceeding. The presence of a broad N-H proton signal in the NMR spectrum is a key indicator of success.
Step 2: Synthesis of 1-Cyclohexyl-5-fluoro-2-methyl-1H-benzimidazole (Final Product)
This step is a standard N-alkylation reaction. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is crucial to deprotonate the imidazole nitrogen effectively without competing in the substitution reaction.
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Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the intermediate 5-fluoro-2-methyl-1H-benzimidazole (1.0 eq) in anhydrous dimethylformamide (DMF).
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Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. The evolution of hydrogen gas will be observed. Stir the mixture at 0 °C for 30-60 minutes to ensure complete formation of the benzimidazolide anion. This deprotonation is the key to preventing alkylation on the undesired nitrogen.
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Alkylation: Add cyclohexyl bromide (1.2 eq) dropwise to the solution while maintaining the temperature at 0 °C. After the addition, allow the reaction to warm to room temperature and stir for 8-12 hours.[6] Monitor by TLC for the disappearance of the starting material.
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Work-up and Purification:
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Quench the reaction by carefully adding cold water to destroy any unreacted NaH.
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Extract the aqueous mixture with ethyl acetate (3x). The organic product will move into the ethyl acetate layer.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude residue using column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure title compound.
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Final Validation: Characterize the final product exhaustively using ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.
Structural Elucidation and Predicted Spectroscopic Data
No experimental spectra for this specific molecule are published, but a detailed prediction can be made based on the analysis of its constituent parts and data from analogous structures.[7][8]
| Technique | Predicted Observations |
| ¹H NMR | Aromatic Protons: Three signals in the aromatic region (~7.0-7.6 ppm). The proton at C4 will likely be a doublet coupled to the fluorine. The protons at C6 and C7 will show coupling to each other and to the fluorine, resulting in complex multiplets (doublet of doublets or triplets). Cyclohexyl Protons: A complex series of multiplets in the aliphatic region (~1.2-2.4 ppm) integrating to 11 protons (one proton on the carbon attached to N-1 will be distinct, likely downfield). Methyl Protons: A sharp singlet at ~2.5 ppm, integrating to 3 protons. |
| ¹³C NMR | Aromatic Carbons: Signals between ~105-155 ppm. The carbon attached to fluorine (C5) will show a large C-F coupling constant and a downfield shift. Imidazole Carbons: C2 will be downfield (~150-155 ppm), while C3a and C7a will be in the aromatic region. Cyclohexyl Carbons: Multiple signals in the aliphatic region (~25-60 ppm). Methyl Carbon: A signal in the upfield region (~10-15 ppm). |
| ¹⁹F NMR | A single resonance, likely a multiplet due to coupling with the aromatic protons at C4 and C6. |
| Mass Spec (HRMS) | The exact mass of the molecular ion [M+H]⁺ should be readily observable, confirming the elemental composition C₁₄H₁₈FN₂. |
| IR Spectroscopy | C-H stretching (aromatic): ~3050-3100 cm⁻¹. C-H stretching (aliphatic): ~2850-2950 cm⁻¹. C=N stretching (imidazole): ~1620 cm⁻¹. C=C stretching (aromatic): ~1450-1600 cm⁻¹. C-F stretching: A strong, characteristic band around ~1100-1250 cm⁻¹. |
Potential Applications in Drug Discovery and Materials Science
The benzimidazole nucleus is a cornerstone of many marketed drugs, and the specific substitutions on this molecule suggest several promising avenues for research.[1]
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Anticancer Agents: Fluorinated benzimidazoles have shown significant potential as cytotoxic agents against various cancer cell lines.[4][9] The mechanism often involves the inhibition of key enzymes like topoisomerase or tubulin polymerization. The lipophilic cyclohexyl group could enhance cell permeability, potentially improving efficacy.
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Antimicrobial Agents: N-substituted benzimidazoles are widely investigated for their antibacterial and antifungal properties.[10] The introduction of fluorine can enhance this activity. This compound could serve as a lead for developing new antibiotics, particularly against resistant strains.
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Antiviral Activity: The structural resemblance to purine nucleosides allows benzimidazole derivatives to interfere with viral replication processes, making them candidates for antiviral drug development.[11]
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Kinase Inhibitors: The benzimidazole scaffold is present in several kinase inhibitors used in oncology. The specific substituents of this molecule could be tailored to target the ATP-binding site of specific kinases involved in cell signaling pathways.
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Materials Science: Fluorinated organic compounds are of interest in materials science for creating materials with specific electronic properties, thermal stability, and hydrophobicity.[2]
Conclusion and Future Outlook
1-Cyclohexyl-5-fluoro-2-methyl-1,3-benzodiazole represents a molecule of significant synthetic interest, strategically designed at the intersection of several key concepts in medicinal chemistry. It combines a privileged heterocyclic core with substituents known to confer desirable pharmacokinetic and pharmacodynamic properties. The proposed synthetic route is robust and relies on well-understood, high-yielding chemical transformations.
The next logical step for researchers is the execution of this synthesis, followed by thorough spectroscopic confirmation. Subsequently, screening this compound against a panel of biological targets—including cancer cell lines, pathogenic microbes, and key enzymes—would be a highly valuable endeavor. The insights gained from such studies could pave the way for the development of a new generation of benzimidazole-based therapeutics.
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